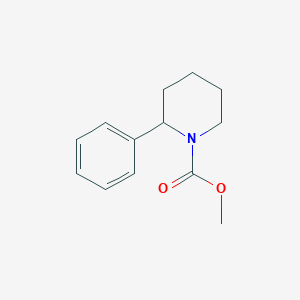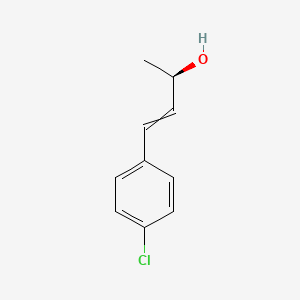
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and a suitable alkene.
Reaction Conditions: The key step involves a stereoselective reduction or addition reaction to introduce the hydroxyl group at the desired position. Common reagents include reducing agents like sodium borohydride or catalytic hydrogenation.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated systems for continuous production and monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or amines.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)butan-2-one.
Reduction: Formation of (2R)-4-(4-chlorophenyl)butan-2-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or as a building block for polymers.
Mécanisme D'action
The mechanism of action of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-4-(4-Bromophenyl)but-3-en-2-ol: Similar structure with a bromine atom instead of chlorine.
(2R)-4-(4-Methylphenyl)but-3-en-2-ol: Similar structure with a methyl group instead of chlorine.
(2R)-4-(4-Nitrophenyl)but-3-en-2-ol: Similar structure with a nitro group instead of chlorine.
Uniqueness
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other similar compounds.
Propriétés
Numéro CAS |
331866-60-5 |
|---|---|
Formule moléculaire |
C10H11ClO |
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
(2R)-4-(4-chlorophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3/t8-/m1/s1 |
Clé InChI |
FBQMXUBIFKPRNV-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](C=CC1=CC=C(C=C1)Cl)O |
SMILES canonique |
CC(C=CC1=CC=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


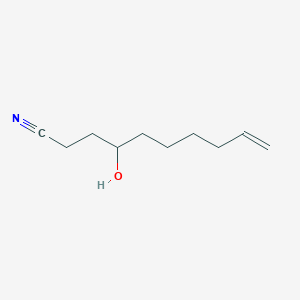
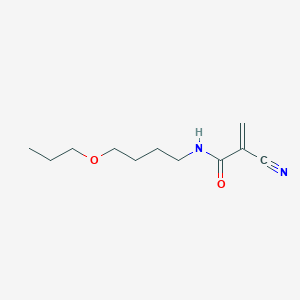

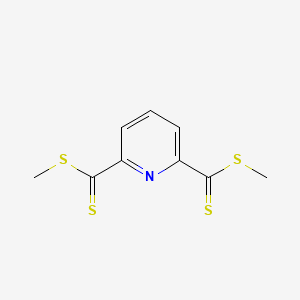
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

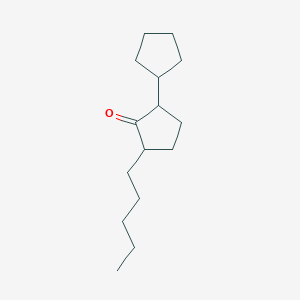
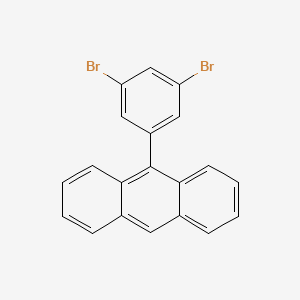
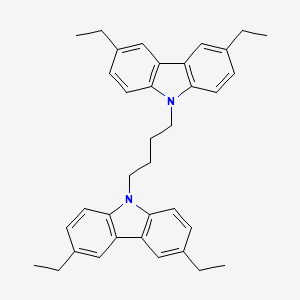
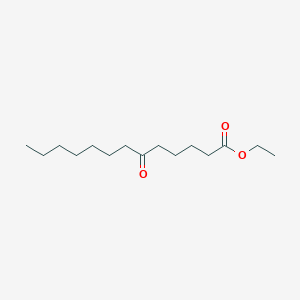
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
